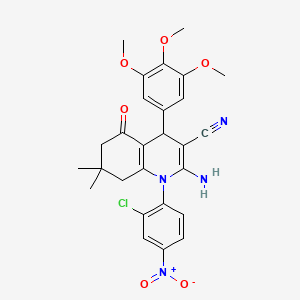
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a benzylidene hydrazino moiety, and a 4-methylphenyl group attached to an oxoacetamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of 3-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N-(4-methylphenyl)-2-oxoacetamide under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Chemical Reactions Analysis
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. It can be used to investigate enzyme interactions and cellular pathways.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyloxy and 4-methylphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar compounds to 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide include:
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: This compound features a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: The presence of a chlorine atom can significantly impact the compound’s electronic properties and its interactions with biological targets.
2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(4-nitrophenyl)-2-oxoacetamide: The nitro group introduces additional reactivity and potential for redox reactions, making this compound distinct in its chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
CAS No. |
769153-65-3 |
|---|---|
Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-10-12-20(13-11-17)25-22(27)23(28)26-24-15-19-8-5-9-21(14-19)29-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
KDXVYAIPQAYNOV-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B12037844.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12037850.png)
![N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide](/img/structure/B12037856.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12037871.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12037873.png)
![3-[4-(2-phenylethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037882.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide](/img/structure/B12037884.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12037890.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037895.png)

![methyl 4-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-1-(4-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12037908.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037913.png)
